
Tipelukast-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tipelukast-D6 is a deuterium-labeled analogue of Tipelukast, a sulfidopeptide leukotriene receptor antagonist. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C29H32D6O7S, and it has a molecular weight of 536.71 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tipelukast-D6 involves the incorporation of deuterium atoms into the molecular structure of Tipelukast. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product.
化学反应分析
Types of Reactions
Tipelukast-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
科学研究应用
Tipelukast-D6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
Tipelukast-D6 exerts its effects by acting as a leukotriene receptor antagonist. It binds to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This results in reduced inflammation and fibrosis. The molecular targets include leukotriene receptors, and the pathways involved are related to the inflammatory response .
相似化合物的比较
Similar Compounds
Hydroxy Tipelukast-D6: A hydroxylated derivative of this compound.
Tipelukast: The non-deuterated form of this compound.
Other Leukotriene Receptor Antagonists: Such as Montelukast and Zafirlukast
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it an ideal tracer in metabolic studies, as it can be easily distinguished from its non-deuterated counterpart. Additionally, the deuterium labeling can enhance the stability and bioavailability of the compound .
属性
分子式 |
C29H38O7S |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |
InChI 键 |
KPWYNAGOBXLMSE-YUZNWSDISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(=O)C)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |
规范 SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



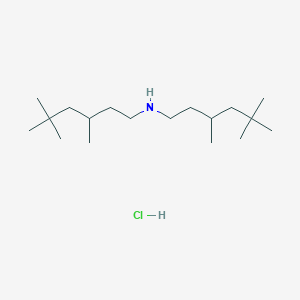

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

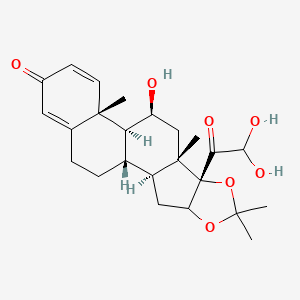
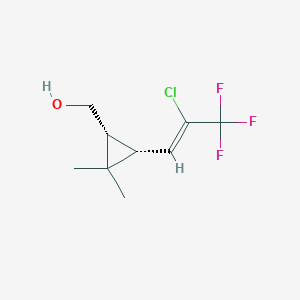
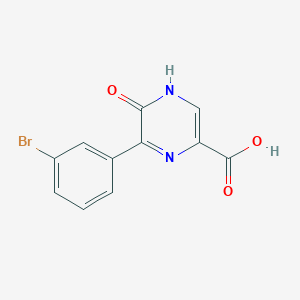
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
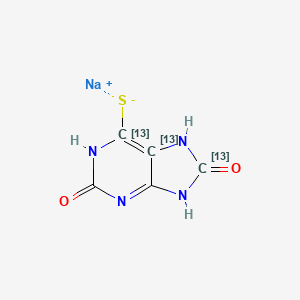
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
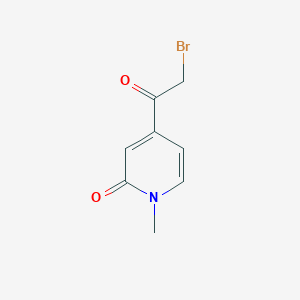
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
